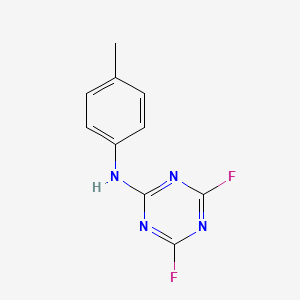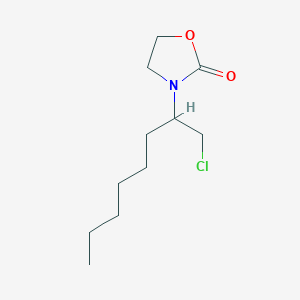
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chlorinated octyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one typically involves the reaction of 1-chlorooctan-2-ol with an appropriate oxazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the chlorination of octanol followed by cyclization with an oxazolidinone derivative. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound is investigated for similar applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic properties, the compound may inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects.
Cycloserine: An antibiotic that also contains an oxazolidinone ring but has a different spectrum of activity.
Uniqueness
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one is unique due to its specific chlorinated octyl group, which may confer distinct chemical and biological properties compared to other oxazolidinones. This uniqueness makes it a valuable compound for further research and development in various fields.
Propriétés
Numéro CAS |
89736-68-5 |
|---|---|
Formule moléculaire |
C11H20ClNO2 |
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
3-(1-chlorooctan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H20ClNO2/c1-2-3-4-5-6-10(9-12)13-7-8-15-11(13)14/h10H,2-9H2,1H3 |
Clé InChI |
ZNHJRCMICXEHPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCl)N1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
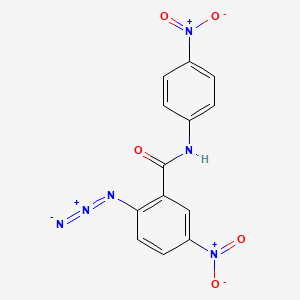
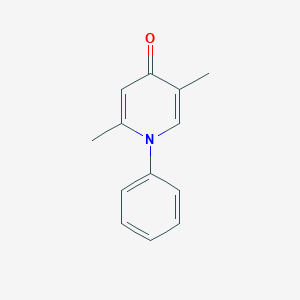

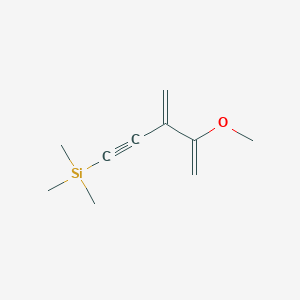

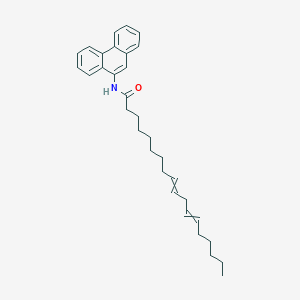
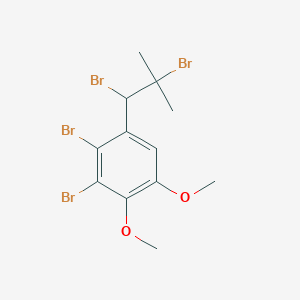
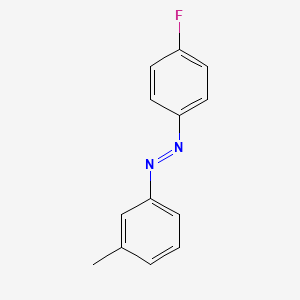
![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)
